2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride
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Overview
Description
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3 It is a derivative of benzoic acid and contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride typically involves the reaction of 4-methyl-1,4-diazepane with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the diazepane ring and the benzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1,4-diazepan-1-yl)ethanol
- (4-Methyl-1,4-diazepan-1-yl)acetic acid
- 2-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride
Uniqueness
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride is unique due to its specific structural features, such as the presence of both a diazepane ring and a benzoic acid moiety. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications. Additionally, its hydrochloride salt form enhances its solubility and stability, which is advantageous for both research and industrial purposes .
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13(16)17;/h2-3,5-6H,4,7-10H2,1H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYNEWGETFFMQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640327 |
Source
|
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-77-4 |
Source
|
Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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